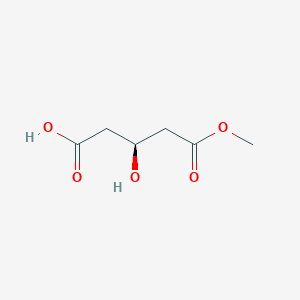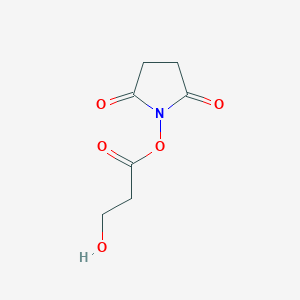
(S)-3-Hydroxyglutaricacidmonomethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Hydroxyglutaricacidmonomethylester is an organic compound that belongs to the class of hydroxy acids and derivatives It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxyglutaricacidmonomethylester typically involves the esterification of (S)-3-hydroxyglutaric acid. One common method is the Fischer esterification, where (S)-3-hydroxyglutaric acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, biocatalytic methods using enzymes such as lipases may be employed to achieve high enantioselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxyglutaricacidmonomethylester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to replace the ester group.
Major Products Formed
Oxidation: Formation of 3-ketoglutaric acid derivatives.
Reduction: Formation of 3-hydroxyglutaric acid derivatives.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
(S)-3-Hydroxyglutaricacidmonomethylester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxyglutaricacidmonomethylester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of enzymes involved in metabolic processes. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxyglutaricacidmonomethylester: The enantiomer of (S)-3-Hydroxyglutaricacidmonomethylester with similar chemical properties but different biological activity.
3-Hydroxyglutaric acid: The parent compound without the ester group.
3-Ketoglutaric acid: An oxidized derivative of 3-hydroxyglutaric acid.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and interactions compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and as a probe in biochemical studies.
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(3S)-3-hydroxy-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
JSEKXOGFRKPXOJ-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CC(=O)O)O |
Canonical SMILES |
COC(=O)CC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748051.png)

![2-(3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748066.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11748069.png)

![Benzo[b]thiophene-6-methanesulfonyl chloride](/img/structure/B11748091.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748092.png)



![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748125.png)
![(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline](/img/structure/B11748139.png)
![(5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine](/img/structure/B11748147.png)
![(3-methoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748150.png)
